molecular formula C9H7BrClNO B6299821 8-Chloroquinolin-5-ol hydrobromide;  95% CAS No. 1992946-39-0

8-Chloroquinolin-5-ol hydrobromide; 95%

Cat. No. B6299821
CAS RN: 1992946-39-0
M. Wt: 260.51 g/mol
InChI Key: WUNOILLHURTFNB-UHFFFAOYSA-N
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Description

8-Chloroquinolin-5-ol hydrobromide is a chemical compound with the molecular formula C9H7BrClNO . It is also known by other names such as 5-Chloro-8-hydroxyquinoline . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of 8-Chloroquinolin-5-ol hydrobromide and its derivatives involves complex chemical reactions. For instance, a study has reported the synthesis of bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) solvate, which showed catalytic activity in the formation of oligomers . Another study discussed the synthesis and therapeutic potential of quinoline derivatives .


Molecular Structure Analysis

The molecular structure of 8-Chloroquinolin-5-ol hydrobromide consists of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 nitrogen atom . The molecular weight of the compound is 179.60 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 8-Chloroquinolin-5-ol hydrobromide are complex and involve multiple steps. For example, a study has reported the reactions of 8-Quinolinol derivatives and their applications to biochemical tools and enzyme inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Chloroquinolin-5-ol hydrobromide include a molecular weight of 179.60 g/mol, a topological polar surface area of 33.1 Ų, and a complexity of 165 . The compound is a weak base and has a characteristic ‘deep’ volume of distribution and a half-life of around 50 days .

Relevant Papers Several papers have been published on 8-Chloroquinolin-5-ol hydrobromide and related compounds. These include studies on the spectroscopic and DFT investigations of 8-hydroxy quinoline-5-sulfonic acid-5-chloro-8-hydroxyquinoline cocrystal , the activation of the two-pore domain potassium channel TREK-1 by cloxyquin , and the reactions of 8-Quinolinol derivatives .

properties

IUPAC Name

8-chloroquinolin-5-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO.BrH/c10-7-3-4-8(12)6-2-1-5-11-9(6)7;/h1-5,12H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNOILLHURTFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Cl)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroquinolin-5-ol hydrobromide

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